molecular formula C15H12N2O B8476447 6-(Naphthalen-1-yloxy)pyridin-3-amine

6-(Naphthalen-1-yloxy)pyridin-3-amine

Cat. No.: B8476447
M. Wt: 236.27 g/mol
InChI Key: FQGHMRMTYGAXSG-UHFFFAOYSA-N
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Description

6-(Naphthalen-1-yloxy)pyridin-3-amine is an organic compound that features a naphthoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Naphthalen-1-yloxy)pyridin-3-amine typically involves the reaction of 2-chloropyridine with 1-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-(Naphthalen-1-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Naphthalen-1-yloxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Naphthalen-1-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 6-(Naphthalen-1-yloxy)pyridin-3-amine is unique due to its combination of the naphthoxy group and the aminopyridine moiety, which imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

6-naphthalen-1-yloxypyridin-3-amine

InChI

InChI=1S/C15H12N2O/c16-12-8-9-15(17-10-12)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,16H2

InChI Key

FQGHMRMTYGAXSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=NC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 13.11 g. (0.049 mol.) of 2-(1-naphthoxy)-5-nitropyridine in 250 ml. of toluene was added 1.31 g. of 5% paladium in carbon. The resulting mixture was placed in a 500 ml. Rocking Parr pressure vessel under 100 psig of hydrogen at r.t. for 3 hours. The mixture was filtered through celite and the filtrate was concentrated to give 11.5 g. (0.048 mol., 99.4%) of a yellow solid; mp. 82.2°-83.7°
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